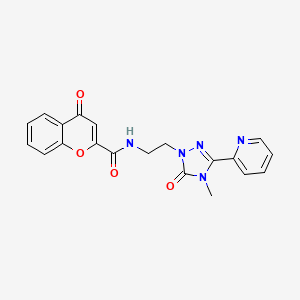
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C20H17N5O4 and its molecular weight is 391.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
1. Chemical Structure and Properties
The compound's structure can be dissected into several key components:
- Chromene moiety : Known for various biological activities, including anti-cancer and anti-inflammatory effects.
- Triazole ring : Often associated with antifungal and anticancer properties.
- Pyridine derivative : Contributes to the overall biological activity through interactions with biological targets.
Molecular Formula : C15H16N4O3
Molecular Weight : 284.31 g/mol
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells:
2.1 Anticancer Activity
Studies indicate that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism involves:
- Inhibition of tubulin polymerization, which disrupts mitotic spindle formation during cell division.
- Induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
2.2 Antimicrobial Activity
The compound has shown promise against certain bacterial strains:
- It exhibits significant antimicrobial properties against Gram-positive bacteria, indicating potential as an antibacterial agent .
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- The presence of a methyl group at the 4-position on the pyridine enhances cytotoxicity.
- Substituents on the triazole ring significantly affect the interaction with target proteins, influencing both potency and selectivity .
4.1 Cytotoxicity Assays
In vitro studies have demonstrated that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines:
These results suggest that the compound may be more effective against specific types of cancer cells.
4.2 In Vivo Studies
Preliminary in vivo studies have indicated that compounds with similar structures show promising antitumor activity in animal models. Further research is needed to confirm these findings for this compound.
5. Conclusion and Future Directions
This compound presents a compelling case for further investigation due to its multifaceted biological activities. Future research should focus on:
- Detailed mechanistic studies to elucidate its pathways of action.
- Optimization of its chemical structure to enhance efficacy and reduce toxicity.
The integration of computational modeling and high-throughput screening could accelerate the identification of more potent derivatives.
属性
IUPAC Name |
N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-24-18(14-7-4-5-9-21-14)23-25(20(24)28)11-10-22-19(27)17-12-15(26)13-6-2-3-8-16(13)29-17/h2-9,12H,10-11H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXANMAJKMUKRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














